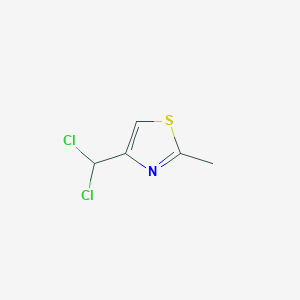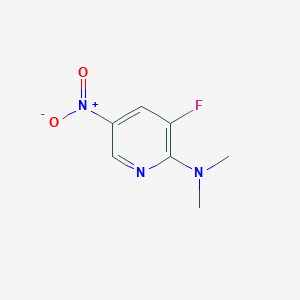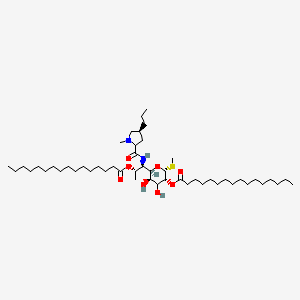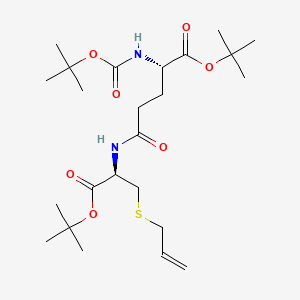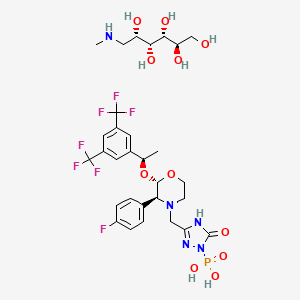
(1'R,2R,3R)-Fosaprepitant Dimeglumine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’R,2R,3R)-Fosaprepitant Dimeglumine is a water-soluble prodrug of aprepitant, which is a neurokinin-1 receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting. The compound is known for its ability to be rapidly converted to aprepitant in the body, providing a therapeutic effect.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1’R,2R,3R)-Fosaprepitant Dimeglumine involves multiple steps, starting from the preparation of aprepitant. The key steps include:
Formation of Aprepitant: This involves the reaction of a substituted morpholine with a substituted benzylamine under specific conditions to form aprepitant.
Phosphorylation: Aprepitant is then phosphorylated using a phosphorylating agent to form fosaprepitant.
Formation of Dimeglumine Salt: The final step involves the reaction of fosaprepitant with meglumine to form (1’R,2R,3R)-Fosaprepitant Dimeglumine.
Industrial Production Methods: Industrial production of (1’R,2R,3R)-Fosaprepitant Dimeglumine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Types of Reactions:
Oxidation: (1’R,2R,3R)-Fosaprepitant Dimeglumine can undergo oxidation reactions, particularly at the phosphorus atom.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives under specific conditions.
Substitution: It can undergo substitution reactions, especially at the phosphorus atom, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: The major products include phosphorylated derivatives.
Reduction: The major products are alcohol or amine derivatives.
Substitution: The major products depend on the substituents introduced during the reaction.
科学的研究の応用
(1’R,2R,3R)-Fosaprepitant Dimeglumine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying phosphorylation reactions and the behavior of prodrugs.
Biology: The compound is used in research related to neurokinin-1 receptors and their role in various physiological processes.
Medicine: It is extensively studied for its role in preventing chemotherapy-induced nausea and vomiting, as well as its potential use in other conditions involving neurokinin-1 receptors.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations.
作用機序
The mechanism of action of (1’R,2R,3R)-Fosaprepitant Dimeglumine involves its conversion to aprepitant in the body. Aprepitant then acts as a neurokinin-1 receptor antagonist, blocking the action of substance P, a neuropeptide involved in the emetic response. This blockade prevents the transmission of signals that trigger nausea and vomiting.
Molecular Targets and Pathways:
Neurokinin-1 Receptors: Aprepitant binds to these receptors, preventing substance P from exerting its effects.
Emetic Pathways: By blocking neurokinin-1 receptors, aprepitant disrupts the pathways involved in the emetic response, providing relief from nausea and vomiting.
類似化合物との比較
(1’R,2R,3R)-Fosaprepitant Dimeglumine is unique in its rapid conversion to aprepitant and its water solubility, which enhances its bioavailability. Similar compounds include:
Aprepitant: The active form of (1’R,2R,3R)-Fosaprepitant Dimeglumine, used directly in some formulations.
Rolapitant: Another neurokinin-1 receptor antagonist with a longer half-life.
Netupitant: A neurokinin-1 receptor antagonist often combined with palonosetron for enhanced antiemetic effects.
特性
分子式 |
C30H39F7N5O11P |
|---|---|
分子量 |
809.6 g/mol |
IUPAC名 |
[3-[[(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20+;4-,5+,6+,7+/m10/s1 |
InChIキー |
UGJUJYSRBQWCEK-ACCRKRMFSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


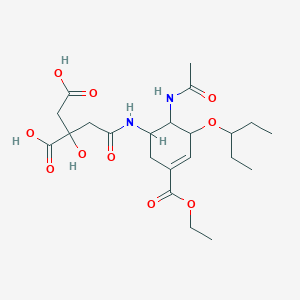
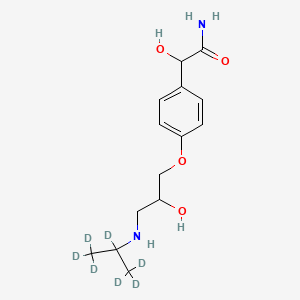
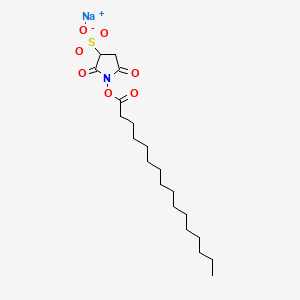
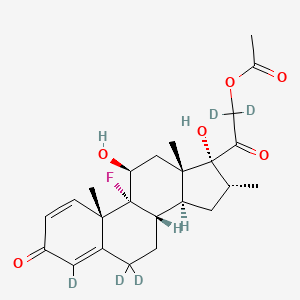
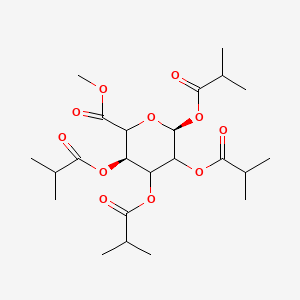
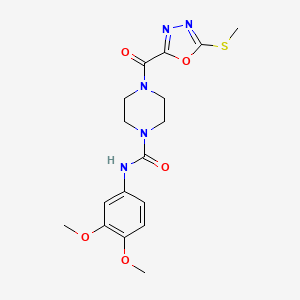
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
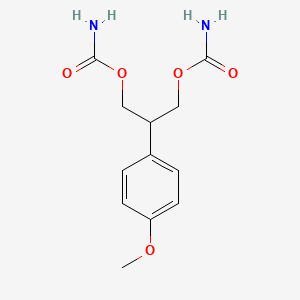
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
